molecular formula C8H4ClF5O B3077321 1-[Chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene CAS No. 104678-82-2

1-[Chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene

Cat. No.: B3077321
CAS No.: 104678-82-2
M. Wt: 246.56 g/mol
InChI Key: JGXGZURVPTWSSQ-UHFFFAOYSA-N
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Description

1-[Chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of chloro, difluoromethoxy, and trifluoromethyl groups attached to a benzene ring

Mechanism of Action

The mechanism of action of “1-[Chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene” in chemical reactions often involves nucleophilic substitution . This two-step mechanism is characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Safety and Hazards

“1-[Chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene” is a flammable liquid and vapor that causes eye, skin, and respiratory tract irritation . Long-term exposure may cause bone and joint changes and may cause central nervous system depression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene typically involves the introduction of chloro and difluoromethoxy groups onto a benzene ring. One common method is the reaction of 2-(trifluoromethyl)phenol with chlorodifluoromethane in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction results in the formation of the desired compound through nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[Chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

  • Substituted benzene derivatives
  • Quinones and hydroquinones
  • Biaryl compounds

Scientific Research Applications

1-[Chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced chemical resistance.

Comparison with Similar Compounds

  • 1-[Chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene
  • 1-[Chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene
  • 1-[Chloro(difluoro)methoxy]-2-(difluoromethyl)benzene

Uniqueness: 1-[Chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules. The trifluoromethyl group at the ortho position relative to the chloro and difluoromethoxy groups imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF5O/c9-8(13,14)15-6-4-2-1-3-5(6)7(10,11)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXGZURVPTWSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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